(2R)-2-(3-phenylpropanamido)propanoic acid
Overview
Description
“(2R)-2-(3-phenylpropanamido)propanoic acid” is a chemical compound with the CAS Number: 1308958-74-8 . It has a molecular weight of 221.26 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-[(3-phenylpropanoyl)amino]propanoic acid . The InChI code for this compound is 1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 . The InChI key is WHQOVJKEOBDJIV-SECBINFHSA-N .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H15NO3 . It has a molecular weight of 221.25 . The compound is in liquid form .Scientific Research Applications
Environmental Science
Finally, in environmental science, derivatives of this compound could be studied for their biodegradability and environmental impact. This research could lead to the development of more eco-friendly chemicals for industrial applications.
Each of these fields offers a unique perspective on the potential applications of (2R)-2-(3-phenylpropanamido)propanoic acid . The compound’s versatility stems from its ability to be chemically modified, making it a valuable tool in various scientific disciplines. While the search results did not provide specific applications for this exact compound, the related structures and their availability for research suggest a growing interest in this class of compounds .
properties
IUPAC Name |
(2R)-2-(3-phenylpropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(12(15)16)13-11(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOVJKEOBDJIV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-phenylpropanamido)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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